2-Bromo-6-methyl-4-(trifluoromethyl)pyridine chemical properties
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine chemical properties
An In-depth Technical Guide to 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
Introduction
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative. Its structural features, including a bromine atom, a methyl group, and an electron-withdrawing trifluoromethyl group on the pyridine ring, make it a valuable and versatile intermediate in organic synthesis. The bromine atom serves as a key functional group for various cross-coupling reactions, while the trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability in target molecules. This makes the compound particularly relevant in the fields of medicinal chemistry and agrochemical research as a building block for designing new active pharmaceutical ingredients and specialized chemicals.[1][2]
Chemical and Physical Properties
The fundamental properties of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 451459-17-9 | [3][4][5] |
| Molecular Formula | C₇H₅BrF₃N | [4][5] |
| Molecular Weight | 240.02 g/mol | [4] |
| Appearance | Not explicitly stated; related compounds are solids or liquids. | |
| Boiling Point | 202.8 ± 35.0 °C (Predicted) | [4] |
| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [4] |
| InChI Key | OMOUYBVNDMGYGB-UHFFFAOYSA-N | [3] |
| Purity | ≥95% (Typically available) | [3] |
Synthesis and Reactivity
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is primarily used as a reactant in more complex syntheses. Several methods exist for its preparation, with directed lithiation and halogen exchange being prominent pathways.
Synthesis Pathways
Directed Lithiation: This is considered a reliable and high-yield method for preparing brominated trifluoromethylpyridines.[1] The process involves the use of a strong base, such as n-butyllithium, at very low temperatures to deprotonate a precursor molecule at a specific position. The resulting lithiated intermediate is then treated with an electrophilic brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom with high regioselectivity.[1] This method's precision makes it ideal for producing high-purity building blocks for pharmaceuticals.[1]
Caption: General workflow for directed lithiation synthesis.
Halogen Exchange: Another common approach is the halogen exchange reaction. In this method, a pyridine derivative with a different halogen (e.g., chlorine or iodine) or another suitable leaving group at the 2-position is reacted with a bromide source.[1] This reaction is often catalyzed by a transition metal, such as copper(I) bromide, to facilitate the exchange. While potentially more cost-effective, this pathway may result in lower yields or require more extensive purification compared to directed lithiation.[1]
Reactivity
The primary utility of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine in synthesis stems from the reactivity of the C-Br bond. The bromine atom acts as an excellent leaving group, making the compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse and complex molecular fragments. This reactivity is fundamental to its role as a building block in drug discovery and materials science.[2]
Caption: Reactivity in metal-catalyzed cross-coupling reactions.
Experimental Protocols
Representative Synthesis via Directed Lithiation
This protocol is a representative example based on established chemical principles for directed lithiation reactions as described in the literature.[1]
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Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the appropriate 6-methyl-4-(trifluoromethyl)pyridine precursor in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure the formation of the lithiated intermediate.
-
Bromination: Add a solution of N-bromosuccinimide (NBS) in anhydrous THF dropwise to the mixture. Allow the reaction to proceed at -78 °C for several hours.
-
Quenching: Slowly warm the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine.
Safety and Handling
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
Hazard Identification
Recommended Precautions
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6][7]
Storage
-
Keep the container tightly sealed and store under an inert atmosphere (e.g., argon) to prevent degradation.[3][4]
-
Recommended storage temperature is room temperature.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 3. 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine | 451459-17-9 [sigmaaldrich.com]
- 4. 451459-17-9 CAS MSDS (2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Bromo-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
